Retusin Exhibits Superior Cellular Melanogenesis Inhibition Relative to Texasin Despite Weaker Cell-Free Tyrosinase Inhibition
In a direct head-to-head comparison of 25 synthetic isoflavones, Texasin (20) demonstrated the most potent inhibition of mushroom tyrosinase in a cell-free assay (IC50 = 14.9 ± 4.5 μM). However, Retusin (17) exhibited the most efficient inhibition of both cellular melanin formation and intracellular anti-tyrosinase activity in B16F10 murine melanoma cells [1][2]. This inversion of activity ranking between isolated enzyme and cellular assays underscores Retusin's superior cell permeability or differential subcellular targeting relative to Texasin, a critical consideration for functional cosmeceutical screening where cellular efficacy is the relevant endpoint.
| Evidence Dimension | Cellular melanin formation inhibition |
|---|---|
| Target Compound Data | Most efficient inhibition among 25 tested isoflavones |
| Comparator Or Baseline | Texasin (IC50 14.9 ± 4.5 μM in cell-free tyrosinase assay, but inferior cellular melanogenesis inhibition) |
| Quantified Difference | Activity hierarchy reversed between cell-free and cellular assays |
| Conditions | B16F10 murine melanoma cells; 25 synthetic isoflavones evaluated |
Why This Matters
Procurement of Retusin is essential for cellular melanogenesis studies where cell-free enzymatic IC50 values do not predict functional cellular activity.
- [1] Lu TM, et al. Free-Radical-Scavenging, Antityrosinase, and Cellular Melanogenesis Inhibitory Activities of Synthetic Isoflavones. Chem Biodivers. 2015;12(6):963-979. View Source
- [2] NCATS Inxight Drugs. RETUSIN. https://inxight.ncats.io/drug/M8591903SD View Source
